
Glyasperin A
説明
Glyasperin A is a flavonoid compound that has been isolated from the acetone extract of the leaves of Macaranga gigantea . It has been proven to have potential anticancer properties .
Synthesis Analysis
The synthesis of Glyasperin A is not explicitly mentioned in the available resources. It is naturally isolated from the leaves of Macaranga gigantea .
Molecular Structure Analysis
The molecular weight of Glyasperin A is 422.47 and its formula is C25H26O6 . The SMILES representation of its structure is O=C1C(O)=C(C2=CC=C(O)C(C/C=C(C)\\C)=C2)OC3=CC(O)=C(C/C=C(C)\\C)C(O)=C13 .
科学的研究の応用
Anti-Cancer Properties
Glyasperin A has been investigated for its potential anti-cancer properties. Studies suggest it may have cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancers. It’s also been studied for its selective cytotoxic effect on cancer stem cells, potential cell cycle arrest activities, and apoptotic inducible capacity .
Antimelanogenesis Activities
Glyasperin A has been found to inhibit melanin in B16 melanoma cells significantly, suggesting its potential use in treatments targeting pigmentation disorders or skin whitening applications .
作用機序
Target of Action
Glyasperin A, a flavonoid isolated from the leaves of Macaranga indica, has been identified to have potential anticancer properties . The primary targets of Glyasperin A include STAT3, IL2RA, MMP1, and CXCL8 . These targets play crucial roles in cell proliferation, inflammatory response, cell growth, and tissue damage .
Mode of Action
Glyasperin A interacts with its targets leading to various changes in cellular functions. It may regulate cell growth by inhibiting the activation of MMP1, thus reducing tissue damage and cell death caused by excessive inflammatory response and promoting the growth of new tissues .
Biochemical Pathways
The therapeutic targets of Glyasperin A for atherosclerosis are mainly involved in serotonergic synapse, efferocytosis, arachidonic acid metabolism, chemical carcinogenesis-receptor activation, and platelet activation . These pathways play significant roles in inflammatory responses and oxidative stress .
Pharmacokinetics
It is known that glyasperin a has a strong inhibitory effect on ntera-2 cellular proliferation, indicating its potential bioavailability .
Result of Action
Glyasperin A has been shown to strongly inhibit NTERA-2 cellular proliferation in a dose-dependent manner . It also induces cell cycle arrest at the S-phase and apoptosis in association with increasing compound concentrations . Furthermore, significant activation of the caspase-3 apoptotic enzyme under Glyasperin A treatment has been recorded .
特性
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)25-24(30)23(29)21-20(31-25)12-19(27)17(22(21)28)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCCZOWAHHBCAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162054 | |
| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyasperin A | |
CAS RN |
142474-52-0 | |
| Record name | Glyasperin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity associated with Glyasperin A?
A1: Glyasperin A has demonstrated significant antioxidant and antimelanogenesis properties. [, , ]
Q2: What potential applications are suggested for Glyasperin A based on its antimelanogenesis activity?
A3: Its ability to reduce melanin production makes it a potential candidate for development as a skin-whitening agent in cosmetic applications. []
Q3: Does Glyasperin A exhibit any anti-cancer properties?
A4: Glyasperin A has shown cytotoxic activity against various cancer cell lines, including P-388 murine leukemia cells and human breast (MCF-7) and colon (HT-29 and HCT-116) cancer cell lines. [, , ]
Q4: How does Glyasperin A's cytotoxic activity compare to other known anti-cancer agents?
A5: While it exhibits cytotoxic effects, its potency can vary depending on the cell line. For example, it demonstrated moderate activity against MCF-7 cells compared to the positive control drug vincristin. []
Q5: Has Glyasperin A shown any potential as a therapeutic agent against COVID-19?
A6: Computational studies using molecular docking suggest that Glyasperin A could be a potential inhibitor of SARS-CoV-2. It showed strong binding affinity to the spike glycoprotein, potentially preventing virus entry into host cells. [, , ] It also displayed good binding affinity to the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. []
Q6: Has Glyasperin A been tested in clinical trials for COVID-19 treatment?
A6: Currently, there is no evidence of Glyasperin A being tested in clinical trials for COVID-19 treatment. The existing research is primarily based on computational studies and in vitro experiments.
Q7: What are the natural sources of Glyasperin A?
A9: Glyasperin A has been primarily isolated from the roots of the licorice plant (Glycyrrhiza aspera). [] It has also been found in the propolis of stingless bees, specifically Tetragonula biroi Friese nests. [, , , ]
Q8: What extraction methods are commonly used to isolate Glyasperin A?
A10: Glyasperin A is typically extracted using solvents like dichloromethane or methanol, followed by various chromatographic techniques for separation and purification. [, , ]
Q9: What is the molecular formula and weight of Glyasperin A?
A11: The molecular formula of Glyasperin A is C26H28O6, and its molecular weight is 436.49 g/mol. []
Q10: What spectroscopic data is used to characterize Glyasperin A?
A12: The structure of Glyasperin A has been elucidated using various spectroscopic methods, including UV-Vis, IR, HRESIMS, 1D NMR (1H-NMR and 13C-NMR), and 2D NMR (HMBC and HMQC). [, , , , ]
Q11: How does Glyasperin A interact with its molecular targets?
A13: While the precise mechanism of action of Glyasperin A is still under investigation, computational studies suggest that it interacts with its target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. [, , ]
Q12: What are the downstream effects of Glyasperin A binding to its targets?
A14: The downstream effects are dependent on the specific target. For example, binding to the SARS-CoV-2 spike glycoprotein may block viral entry into host cells, while binding to Mpro could inhibit viral replication. [, ] Its anti-melanogenic effect is thought to be mediated through modulation of melanin synthesis pathways, but the exact mechanism requires further elucidation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



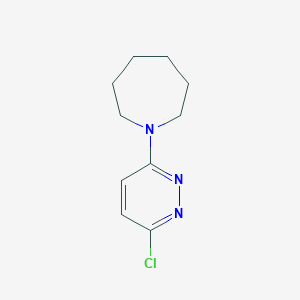
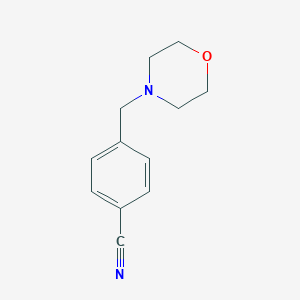
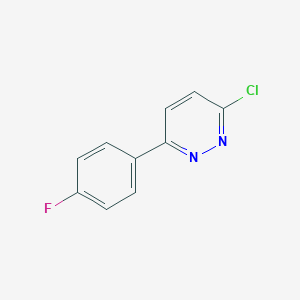


![2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B182022.png)

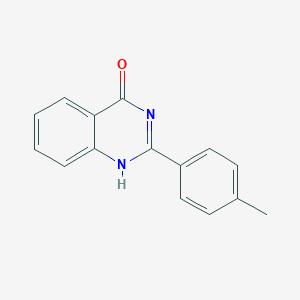
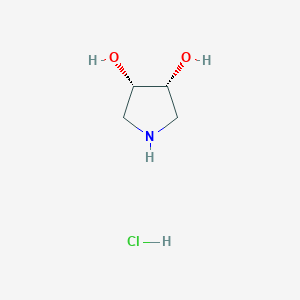
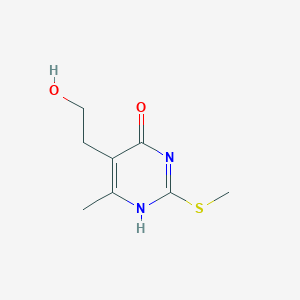
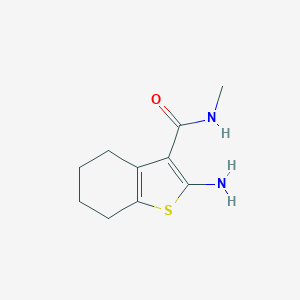


![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)